molecular formula C19H15N3O6S B2652456 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1105232-33-4

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2652456
CAS No.: 1105232-33-4
M. Wt: 413.4
InChI Key: UABOZFAIOHYPNM-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Benzodioxole Moiety: The benzodioxole group is attached via a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazinone ring, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound shows promise as a lead compound in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Its chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
  • 2-[3-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Uniqueness

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c23-17(20-13-6-7-15-16(10-13)28-12-27-15)11-22-19(24)9-8-18(21-22)29(25,26)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOZFAIOHYPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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